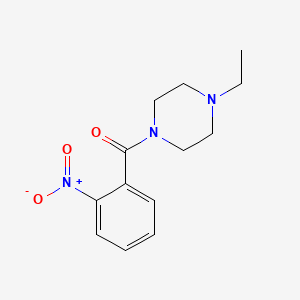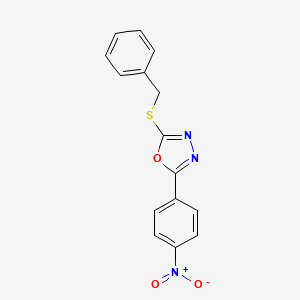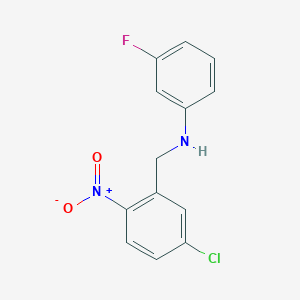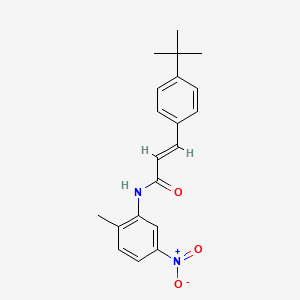![molecular formula C17H15FN2O3 B5793259 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol](/img/structure/B5793259.png)
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" and is known to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of Compound X involves the inhibition of specific enzymes and proteins involved in various biochemical pathways. For example, Compound X has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses in the body. By inhibiting PDE4, Compound X can reduce inflammation and potentially treat inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects:
Compound X has a wide range of biochemical and physiological effects. Some of the most significant effects of this compound include anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, Compound X has also been shown to have antioxidant properties, which can help protect cells from oxidative damage and potentially slow down the aging process.
实验室实验的优点和局限性
One of the main advantages of using Compound X in lab experiments is its specificity towards certain enzymes and proteins. This specificity allows researchers to target specific pathways and study their effects in a more controlled manner. However, one of the limitations of using Compound X is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause adverse effects.
未来方向
There are several future directions for the research and development of Compound X. One potential direction is the exploration of its potential in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, researchers may also investigate the potential of Compound X in the treatment of infectious diseases such as HIV and hepatitis C. Finally, further studies may also investigate the potential of this compound in the development of new drugs for the treatment of cancer and neurodegenerative disorders.
合成方法
The synthesis of Compound X involves several steps and requires the use of specialized equipment and chemicals. The first step involves the synthesis of 2-methyl-1,3-benzenediol, which is then reacted with 2-fluorophenol to form 4-(2-fluorophenoxy)-2-methyl-1,3-benzenediol. This intermediate compound is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to form the final product, 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol.
科学研究应用
Compound X has shown promising results in several scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that Compound X has the potential to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. Additionally, Compound X has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-9-13(21)8-7-11(16(9)22)15-17(10(2)19-20-15)23-14-6-4-3-5-12(14)18/h3-8,21-22H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMWVTMKYUIPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=CC=C3F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5793178.png)
![8,9-dimethyl-7-(2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793202.png)



![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5793220.png)

![1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5793240.png)



![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)